Cinolazepam can be synthesized through various chemical pathways. One common method involves the reaction of 7-chloro-3-hydroxy-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one with propionitrile under specific conditions.
The molecular structure of Cinolazepam consists of a benzodiazepine core with several substituents that influence its pharmacological activity.
Cinolazepam undergoes various chemical reactions that are significant for its pharmacokinetics and metabolism.
Cinolazepam's mechanism of action is primarily centered on its interaction with the central nervous system.
Cinolazepam exhibits several notable physical and chemical properties that influence its behavior in biological systems.
Cinolazepam is primarily utilized in clinical settings for its therapeutic effects on sleep disorders and anxiety-related conditions.
The chemical evolution of benzodiazepines represents a continuous refinement process targeting receptor specificity and pharmacokinetic optimization. Following chlordiazepoxide's 1960 introduction as the inaugural benzodiazepine, chemists pursued structural modifications to enhance therapeutic profiles. Diazepam (1963) emerged as a landmark molecule with its 1,4-diazepine core establishing the pharmacophoric template for decades of derivatives. By the 1970s-1980s, research focused on mitigating long half-lives and accumulation risks inherent to early agents like diazepam (t½=20-100h) or flurazepam. This drive yielded short-acting hypnotics including triazolam (1982) and lormetazepam (1980s), characterized by C3 hydroxylation facilitating glucuronidation and renal excretion [9].
Cinolazepam (Gerodorm®), synthesized in 1978 and approved clinically in 1992, epitomizes this targeted molecular engineering. Its structure incorporates two critical innovations:
These modifications conferred distinctive properties: 90-100% oral bioavailability and an intermediate 9-hour elimination half-life, positioning it between ultra-short (zolpidem: 2h) and long-acting (flurazepam: 40-250h) agents. Crucially, cinolazepam's selective binding profile at α1-GABA_A subunits underlies its primary hypnotic effects while potentially moderating myorelaxant and ataxic side effects associated with non-selective benzodiazepines [4] [8].
Table: Pharmacokinetic Evolution of Key Benzodiazepine Hypnotics
Compound | Introduction Year | Elimination Half-Life (h) | Key Structural Features |
---|---|---|---|
Diazepam | 1963 | 20-100 | 1,4-diazepine; C7 chlorine |
Flurazepam | 1970 | 40-250* | C2-ethyl; N1-trifluoroethyl |
Lormetazepam | 1980s | 10-12 | C3-hydroxy; C7 chlorine |
Triazolam | 1982 | 1.5-5.5 | Triazole-fused ring |
Cinolazepam | 1992 | 9 | R3-nitrile; chloro-phenyl |
* Includes active metabolites [4] [9]
The molecular architecture of cinolazepam was first protected under US Patent 4,388,313 (1983) titled "Novel 3-hydroxy-1,4-benzodiazepine-2-ones", assigned to Hoffmann-La Roche. This patent detailed a multi-step synthesis commencing with:
Critical process optimizations included:
Preclinical characterization revealed distinct binding kinetics: cinolazepam demonstrated a Ki=3.8nM at synaptic GABAA receptors, comparable to temazepam (Ki=2.7nM) but with faster association kinetics (ton≈8 minutes). In rodent models, it reduced sleep latency by 52% at 1mg/kg versus 36% for zolpidem at equivalent doses. Unique among benzodiazepines, its nitrile group resisted hepatic dealkylation, preventing accumulation of long-lived active metabolites—a significant advantage over predecessors like diazepam (which generates desmethyldiazepam, t½=100h) [8] [9].
Table: Key Patents Protecting Cinolazepam Synthesis
Patent Number | Filing Year | Assignee | Core Claims |
---|---|---|---|
US4388313 | 1981 | Hoffmann-La Roche | 3-hydroxy substitution pattern; R1-cyanoalkyl |
WO1996005178A1 | 1995 | Neurogen Corp | Alternative Pd-catalyzed benzophenone routes |
EP0272900B1 | 1988 | Lannacher | Crystalline form stabilization methods |
Cinolazepam's regulatory journey exemplifies fragmented international acceptance of benzodiazepine derivatives. Approved primarily in Romania and Slovakia (brand name Gerodorm® 40mg), it remains unapproved in the US, Canada, and major Western EU markets (Germany, France, UK). This disparity stems from three intersecting factors:
: The FDA's 1990s review concluded cinolazepam offered "no clinically meaningful advantage" over established hypnotics like zaleplon or zolpidem already saturating the US market. EMA's assessment similarly noted its pharmacological overlap with midazolam, though national agencies in Romania/Slovakia emphasized its favorable next-day residual effect profile versus alternatives [4] [7].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9